Divergent Lipophilicity (LogP) Distinguishes Spiro[3.5]nonan-1-amine from 3-Ethoxy and 7-Aza Analogs
Spiro[3.5]nonan-1-amine hydrochloride exhibits a calculated LogP of 2.48 , a value that is markedly lower than the LogP of 2.60 reported for 3-ethoxyspiro[3.5]nonan-1-amine hydrochloride and higher than the LogP of 0.6 reported for a 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride analog . This difference is critical for drug design, as LogP is a key determinant of membrane permeability and metabolic stability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.48 (calculated) |
| Comparator Or Baseline | 3-ethoxyspiro[3.5]nonan-1-amine hydrochloride: LogP 2.60 (calculated); 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride: LogP 0.6 (calculated) |
| Quantified Difference | 0.12 units lower than 3-ethoxy analog; 1.88 units higher than 3-(tert-butoxy)-7-oxa analog |
| Conditions | Computational chemistry prediction using standard software |
Why This Matters
The distinct LogP value of Spiro[3.5]nonan-1-amine positions it as a unique starting point for modulating lipophilicity in lead optimization, a parameter not achievable with the more lipophilic ethoxy analog or the more hydrophilic oxa-analog.
